3-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S3/c1-8-18-19-13(26-8)16-11(22)7-25-15-21-20-14(27-15)17-12(23)9-4-3-5-10(6-9)24-2/h3-6H,7H2,1-2H3,(H,16,19,22)(H,17,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZVOOVRKVPONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Benzamide Moiety: The benzamide group can be introduced through a coupling reaction between the thiadiazole derivative and a benzoyl chloride or benzamide derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Scientific Research Applications of 3-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
3-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound belonging to the thiadiazole class, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. Due to its unique structural features, this compound has applications across medicinal chemistry, materials science, and biological studies.
Medicinal Chemistry
Thiadiazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties, making 3-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide a candidate for therapeutic agent research.
Materials Science
The compound's unique electronic properties make it potentially useful in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies
3-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be employed as a probe to study biological processes involving sulfur and nitrogen-containing heterocycles.
Synergistic Interactions
Research indicates that 1,3,4-thiadiazole derivatives can interact synergistically with other molecules, enhancing their efficacy. For example, a specific 1,3,4-thiadiazole derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, when combined with Amphotericin B (AmB), significantly lowers the necessary concentration of AmB, reducing the drug's effective toxicity . This synergistic interaction involves the disaggregation of AmB aggregates due to the interaction between the thiadiazole molecule and AmB at the dimerization sites .
Anti-Urease Activity
Triazolo-thiadiazole derivatives have demonstrated anti-urease activity, suggesting that the presence of triazolo-thiadiazole has a positive effect on anti-urease potency. Studies have shown that the designed backbone exhibits high potency, regardless of specific substitutions, emphasizing its effectiveness as a potential urease inhibitor .
Further Research
Mechanism of Action
The mechanism of action of 3-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Thiadiazole Substitution Patterns
The target compound’s bis-thiadiazole scaffold distinguishes it from simpler mono-thiadiazole derivatives. Key structural analogs include:
Key Observations :
- Sulfanylacetamide bridges (as in the target) improve conformational flexibility compared to direct aryl-thiadiazole linkages (e.g., ).
- Methoxy vs.
Physicochemical Properties
Key Insights :
Antimicrobial Activity
- Target Compound : Predicted activity based on structural similarity to , where a bis-thiadiazole with a butoxy group showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
- N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (): Moderate antifungal activity against Candida albicans (MIC = 16 µg/mL).
- 4-Butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide (): High broad-spectrum antimicrobial activity (MIC = 1–4 µg/mL).
Anticancer Potential
Enzyme Inhibition
- Unlike sulfonamide-based thiadiazoles (e.g., ), the target compound’s benzamide group likely shifts activity away from carbonic anhydrase inhibition toward proteasome or tubulin polymerization targets .
Biological Activity
3-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 350.40 g/mol. The compound features a thiadiazole scaffold known for its diverse biological activities. The presence of methoxy and sulfanyl groups in its structure contributes to its pharmacological potential.
Antimicrobial Activity
Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- Study Findings : A study evaluated various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to 3-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Thiadiazole Derivative A | 12.5 | MRSA |
| Thiadiazole Derivative B | 25 | E. coli |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored extensively:
- Case Study : In vitro studies indicated that certain thiadiazole compounds exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis Induction |
| A549 (Lung Cancer) | 20 | Cell Cycle Arrest |
Neuroprotective Effects
The neuroprotective properties of thiadiazole derivatives have also been documented:
- Research Findings : A study assessed the neuroprotective effects of compounds similar to 3-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide using models for epilepsy. The results showed significant protection against seizures in animal models .
The biological activities of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of sulfur and nitrogen atoms in the thiadiazole ring allows for interactions with various enzymes involved in microbial metabolism.
- Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- Antioxidant Activity : Some studies suggest that thiadiazole derivatives can scavenge free radicals, contributing to their neuroprotective effects.
Q & A
Q. What are the established synthetic routes for 3-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?
The compound is synthesized via a multi-step strategy involving heterocyclization and alkylation. A common approach includes:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core .
- Step 2 : Alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thiol with a benzamide derivative bearing a methoxy group. The alkylation step often employs reagents like chloroacetamide derivatives to introduce the sulfanylacetic acid moiety .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the final product.
Q. Which analytical techniques are critical for structural characterization of this compound?
- X-ray crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding). SHELX software is widely used for refinement .
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and purity. For example, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What biological activities are associated with 1,3,4-thiadiazole derivatives, and how are they assessed?
1,3,4-Thiadiazoles exhibit antimicrobial, antitumor, and anti-inflammatory properties. Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination) against Staphylococcus aureus or Escherichia coli .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to measure IC50 values .
- Anti-inflammatory : COX-2 inhibition assays or carrageenan-induced paw edema models in rodents .
Advanced Research Questions
Q. How can conflicting bioactivity data between studies be resolved?
Discrepancies often arise from structural variations (e.g., substituents on the thiadiazole ring) or assay conditions. To address this:
- Structure-Activity Relationship (SAR) analysis : Compare analogues (e.g., methyl vs. phenyl substituents) using standardized assays .
- Assay optimization : Control variables like pH (e.g., antimicrobial activity is pH-dependent ), solvent (DMSO vs. saline), and cell passage number.
- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results across labs .
Q. What strategies improve synthetic yield and scalability?
- Alkylation optimization : Vary alkylating reagents (e.g., benzyl bromide vs. methyl iodide) to enhance reaction efficiency .
- Catalyst screening : Test bases like triethylamine or K2CO3 to accelerate heterocyclization .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) often improve solubility of intermediates .
Q. How can computational modeling guide SAR studies for this compound?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., EGFR or COX-2). Focus on the methoxy and thiadiazole moieties as key pharmacophores .
- DFT calculations : Analyze electron density maps to identify reactive sites for derivatization .
- ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity risks early in development .
Q. What methodologies address poor solubility in pharmacological assays?
- Co-solvent systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility while minimizing cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to improve bioavailability .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .
Q. How can crystallography data inconsistencies be resolved?
- Refinement parameters : Adjust SHELXL parameters (e.g., H-atom placement or displacement factors) to reduce R-factor discrepancies .
- Temperature control : Collect data at 100 K (vs. room temperature) to minimize thermal motion artifacts .
- Validation tools : Use checkCIF to identify symmetry errors or misplaced atoms .
Q. What in vitro models assess metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
